DFHO

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C12H9F2N3O3 |

|---|---|

Peso molecular |

281.21 g/mol |

Nombre IUPAC |

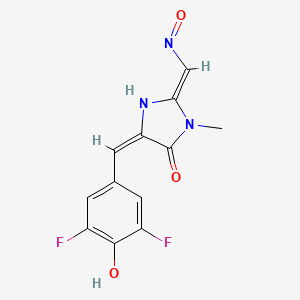

(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one |

InChI |

InChI=1S/C12H9F2N3O3/c1-17-10(5-15-20)16-9(12(17)19)4-6-2-7(13)11(18)8(14)3-6/h2-5,16,18H,1H3/b9-4+,10-5+ |

Clave InChI |

GXOMNFVJDRZPKL-LUZURFALSA-N |

SMILES isomérico |

CN1/C(=C/N=O)/N/C(=C/C2=CC(=C(C(=C2)F)O)F)/C1=O |

SMILES canónico |

CN1C(=CN=O)NC(=CC2=CC(=C(C(=C2)F)O)F)C1=O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the DFHO-Corn Aptamer Fluorogenic System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorogenic RNA aptamers represent a significant advancement in the visualization of RNA in living cells, offering an alternative to fluorescent proteins. The Corn aptamer, in complex with the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO), is a particularly noteworthy system due to its exceptional photostability and bright yellow fluorescence. This technical guide provides a comprehensive overview of the mechanism of action of the this compound-Corn aptamer system, detailed experimental protocols for its characterization, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers employing this technology for RNA imaging and the development of novel RNA-based biosensors.

Core Mechanism of Fluorescence Activation

The fluorescence of the this compound dye is dramatically enhanced upon binding to the Corn RNA aptamer. This activation is a result of a sophisticated interplay of structural organization and conformational changes within the RNA that rigidly constrains the dye, leading to a significant increase in its quantum yield. Unlike many other fluorogenic aptamers, the functional unit of the Corn aptamer is a quasi-symmetric homodimer.[1][2][3]

The core of each Corn aptamer monomer folds into a G-quadruplex structure.[2][4] Two of these monomers then dimerize, creating a unique binding pocket at the interface that encapsulates a single this compound molecule.[2][4] This encapsulation, sandwiched between the G-quadruplex from each protomer, locks the this compound molecule in a planar conformation, restricting its rotational freedom and thereby suppressing non-radiative decay pathways.[3][5] This rigidification is the primary mechanism for the observed increase in fluorescence. The homodimer interface is unusual in that it lacks any intermolecular base pairs.[2][3]

The interaction between this compound and the Corn aptamer dimer is highly specific. The N-hydroxyl imine (oxime) substituent on this compound, which mimics the N-acyl imine in red fluorescent proteins, is thought to provide additional contact points with the aptamer, contributing to the remarkable photostability of the complex compared to other aptamer-fluorophore systems like Spinach-DFHBI.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound fluorophore and the this compound-Corn aptamer complex.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉F₂N₃O₃ | [7] |

| Molecular Weight | 281.22 g/mol | [7] |

| CAS Number | 1420815-34-4 | [7] |

| Solubility | Soluble to 100 mM in DMSO | |

| Purity | ≥98% |

Table 2: Spectroscopic and Binding Properties of the this compound-Corn Aptamer Complex

| Property | Value | Reference |

| Excitation Maximum (λex) | 505 nm | [4][8] |

| Emission Maximum (λem) | 545 nm | [4][8] |

| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | [8] |

| Dissociation Constant (Kd) | 70 nM | [8][9] |

| Stoichiometry (Corn:this compound) | 2:1 | [3] |

Signaling Pathways and Logical Relationships

The activation of fluorescence in the this compound-Corn aptamer system follows a clear logical progression from aptamer expression to the formation of the fluorescent complex. This can be visualized as a signaling pathway.

Caption: Fluorescence activation pathway of the this compound-Corn aptamer system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-Corn aptamer interaction.

In Vitro Transcription of the Corn Aptamer

This protocol describes the synthesis of the Corn aptamer RNA from a DNA template.

Materials:

-

Linearized plasmid DNA or PCR product containing the Corn aptamer sequence downstream of a T7 promoter.

-

T7 RNA polymerase

-

Ribonucleotide triphosphates (NTPs)

-

Transcription buffer

-

RNase inhibitor

-

DNase I

-

Urea-polyacrylamide gel (8%)

-

TBE buffer

-

Elution buffer (0.3 M sodium acetate)

-

Ethanol

Procedure:

-

Set up the in vitro transcription reaction by combining the DNA template, T7 RNA polymerase, NTPs, transcription buffer, and RNase inhibitor.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Add DNase I to the reaction and incubate for an additional 15 minutes to digest the DNA template.

-

Purify the transcribed RNA using denaturing urea-polyacrylamide gel electrophoresis (PAGE).

-

Excise the RNA band from the gel and elute the RNA overnight in elution buffer.

-

Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in RNase-free water.

-

Quantify the RNA concentration using a spectrophotometer.

Determination of Dissociation Constant (Kd) by Fluorescence Titration

This protocol details the determination of the binding affinity between the Corn aptamer and this compound.[4][10]

Materials:

-

Purified Corn aptamer RNA

-

This compound stock solution in DMSO

-

Binding buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl₂, pH 7.4)

-

Fluorometer

-

Quartz cuvette

Procedure:

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into the binding buffer to create a working solution. Ensure the final DMSO concentration is low (<1%).

-

RNA Refolding: Dilute the purified Corn aptamer to a fixed concentration (e.g., 50 nM) in the binding buffer. Heat the solution to 70°C for 5 minutes and then cool slowly to room temperature to ensure proper folding.

-

Titration: a. In a quartz cuvette, place the refolded Corn aptamer solution. b. Set the fluorometer to the excitation and emission wavelengths for the this compound-Corn complex (Ex: 505 nm, Em: 545 nm).[8] c. Record the initial fluorescence of the RNA solution. d. Add increasing concentrations of the this compound working solution to the RNA solution, mixing thoroughly after each addition. e. After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence intensity.

-

Data Analysis: a. Subtract the initial fluorescence of the RNA from all subsequent readings. b. Plot the change in fluorescence intensity as a function of the this compound concentration. c. Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Caption: Experimental workflow for fluorescence titration to determine Kd.

Live-Cell Imaging of Corn Aptamer Expression

This protocol provides a general framework for visualizing Corn aptamer-tagged RNAs in living cells.[7]

Materials:

-

Mammalian cells cultured on glass-bottom dishes.

-

Expression vector encoding the RNA of interest tagged with the Corn aptamer.

-

Transfection reagent.

-

Cell culture medium.

-

This compound stock solution in DMSO.

-

Fluorescence microscope with appropriate filter sets (e.g., YFP or GFP).

Procedure:

-

Transfection: Transfect the mammalian cells with the Corn aptamer expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Expression: Allow the cells to express the tagged RNA for 24-48 hours.

-

Labeling: a. Prepare a working solution of this compound in cell culture medium (e.g., 10-20 µM).[7][9] b. Replace the medium in the cell culture dish with the this compound-containing medium. c. Incubate the cells for 30-60 minutes to allow for this compound uptake and binding to the Corn aptamer.

-

Imaging: a. Wash the cells with fresh medium to remove unbound this compound. b. Image the cells using a fluorescence microscope with a filter set appropriate for the this compound-Corn complex (e.g., excitation around 500 nm and emission around 550 nm). c. Acquire images and analyze the localization and intensity of the fluorescent signal.

Conclusion

The this compound-Corn aptamer system is a powerful tool for RNA research, offering a bright and photostable alternative for visualizing RNA dynamics in living cells. Understanding the core mechanism of fluorescence activation, which is dependent on the dimerization of the aptamer and the rigidification of the this compound fluorophore, is crucial for its effective application. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the adoption and optimization of this technology for a wide range of research applications, from fundamental studies of RNA biology to the development of novel diagnostic and therapeutic agents.

References

- 1. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. A homodimer interface without base pairs in an RNA mimic of red fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corn aptamer [aptamer.ribocentre.org]

- 5. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lucernatechnologies.com [lucernatechnologies.com]

- 8. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. japtamers.co.uk [japtamers.co.uk]

An In-depth Technical Guide to the DFHO Fluorophore: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a synthetic fluorophore designed as a mimic of the chromophore found in red fluorescent proteins (RFP).[1][2] In its unbound state, this compound exhibits negligible fluorescence.[1] However, upon binding to specific RNA aptamers, such as Corn or Squash, it undergoes a conformational change that results in bright, yellow fluorescence, making it a powerful tool for imaging RNA in living cells.[3][4] This "light-up" property, combined with its enhanced photostability and low cytotoxicity, positions this compound as a valuable reagent in molecular biology, cell biology, and drug discovery.[1][3][5]

Chemical Structure and Properties

This compound was engineered to improve upon earlier fluorogenic systems. Its structure includes an N-hydroxyl imine (oxime) substituent, which contributes to its stability compared to the readily hydrolyzed N-acyl imine of the RFP chromophore.[1][6] This modification, along with the difluoro-4-hydroxybenzylidene group, is crucial for its photophysical properties.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₉F₂N₃O₃ | [4] |

| Molecular Weight | 281.22 g/mol | [4] |

| CAS Number | 1420815-34-4 | [3][4] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | [4] |

| Storage | Store at -20°C, stable for 2 years | [4][5] |

Spectroscopic Properties of this compound Bound to RNA Aptamers

| Property | Value (with Corn Aptamer) | Value (with Squash Aptamer) | Reference |

| Excitation Maximum (λex) | 505 nm | Not explicitly stated, but binds this compound | [1][4] |

| Emission Maximum (λem) | 545 nm | Not explicitly stated, but binds this compound | [1][4] |

| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | Not explicitly stated, but binds this compound | [4] |

| Quantum Yield (Φ) | 0.25 | Not specified | [6] |

| Dissociation Constant (Kd) | 70 nM | 54 nM | [4] |

Mechanism of Fluorescence: An RNA-Templated Process

The fluorescence of this compound is activated through a specific interaction with an RNA aptamer. This process is a prime example of a fluorogenic module, where the RNA acts as a scaffold to induce and enhance the fluorescence of the ligand.

References

- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. lucernatechnologies.com [lucernatechnologies.com]

- 6. researchgate.net [researchgate.net]

The Principle of Fluorescence Activation of DFHO by RNA Aptamers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles underpinning the fluorescence activation of the fluorophore DFHO by RNA aptamers. This technology represents a significant advancement in RNA imaging and biosensor development, offering a versatile platform for visualizing RNA in living cells and quantifying specific molecular interactions. This guide provides a comprehensive overview of the mechanism, key components, quantitative data, and detailed experimental protocols relevant to the application of this technology.

Core Principle: Conformational Restriction and Fluorescence Activation

The fluorescence of the small molecule 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (this compound) is intrinsically low in aqueous solutions. This is primarily due to non-radiative decay pathways, where the excited state energy is dissipated through molecular vibrations and rotations. Specific RNA aptamers, selected through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), can bind to this compound with high affinity and specificity.[1][2] This binding event is crucial as it conformationally restrains the this compound molecule within a pocket in the folded RNA structure.[3] By locking the fluorophore into a planar conformation, these non-radiative decay pathways are suppressed, leading to a significant increase in the fluorescence quantum yield and a "turn-on" of a bright fluorescent signal.[3][4]

The following diagram illustrates the fundamental principle of fluorescence activation:

Key Components: The Fluorophore and the Aptamers

This compound: A DsRed-Inspired Fluorophore

This compound was designed as a mimic of the chromophore found in the red fluorescent protein DsRed.[5] It possesses an N-hydroxy imine substituent that extends the π-conjugation of the fluorophore, a feature intended to improve RNA-mediated photostability.[2][5] In its unbound state, this compound exhibits negligible fluorescence.[5]

RNA Aptamers: Engineered RNA Scaffolds

Several RNA aptamers have been developed that can bind to and activate the fluorescence of this compound. These are typically generated through in vitro selection (SELEX) and subsequent optimization. Notable examples include:

-

Corn: A highly photostable RNA aptamer that forms a homodimer to create a binding pocket for this compound.[5][6] This unique dimeric structure contributes to its exceptional stability, making it well-suited for quantitative and long-term imaging experiments.[5]

-

Broccoli and its derivatives (Orange Broccoli, Red Broccoli): Originally developed to bind DFHBI (a GFP-like fluorophore), the Broccoli aptamer and its evolved variants can also bind this compound, albeit with different spectral properties.[7] A single nucleotide change in the aptamer sequence can significantly shift the emission spectrum of the bound this compound, demonstrating the tunability of this system.[7]

-

Squash: An engineered adenine riboswitch that has been repurposed into a highly stable and bright fluorogenic aptamer that binds this compound.[8]

Quantitative Data Presentation

The photophysical properties of this compound-aptamer complexes are critical for their application. The following table summarizes key quantitative data for some of the most well-characterized complexes.

| Complex | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Dissociation Constant (Kd, nM) | Relative Brightness |

| This compound Alone | 473 | 561 | 19,800 | 0.0006 | - | 0.16 |

| Corn-DFHO | 505 | 545 | 29,000 | 0.25 | 70 | 100 |

| Orange Broccoli-DFHO | 513 | 562 | 34,000 | 0.28 | 230 | 131 |

| Red Broccoli-DFHO | 518 | 582 | 35,000 | 0.34 | 206 | 164 |

| Squash-DFHO | - | - | - | - | 54 | - |

Data sourced from[5][9]. Relative brightness is calculated as (Extinction Coefficient × Quantum Yield) and normalized to the Corn-DFHO complex.

Experimental Protocols

In Vitro Selection of this compound-Binding RNA Aptamers (SELEX)

The generation of novel RNA aptamers that bind to this compound is achieved through the SELEX process. The following diagram and protocol outline the key steps involved.

Detailed Methodology:

-

Library Preparation: A large, diverse library of single-stranded RNA molecules (typically 10¹⁴ to 10¹⁵ unique sequences) is synthesized. Each RNA molecule consists of a central random region flanked by constant sequences for PCR amplification.

-

Target Immobilization: this compound is chemically conjugated to a solid support, such as agarose beads.

-

Binding: The RNA library is incubated with the this compound-conjugated beads to allow for binding of aptamer candidates.

-

Partitioning: Non-binding RNA sequences are washed away, leaving only the RNA molecules that have an affinity for this compound bound to the beads.

-

Elution: The bound RNA sequences are eluted from the beads.

-

Amplification: The eluted RNA is reverse transcribed into cDNA and then amplified by PCR using primers complementary to the constant regions.

-

Transcription: The amplified DNA is used as a template for in vitro transcription to generate an enriched RNA pool for the next round of selection.

-

Iterative Rounds: Steps 3-7 are repeated for multiple rounds (typically 8-12), with increasing selection pressure (e.g., more stringent washing conditions) to enrich for the highest affinity binders.

-

Sequencing and Characterization: After the final round, the enriched pool is cloned and sequenced to identify individual aptamer candidates. These candidates are then characterized for their binding affinity and fluorescence enhancement properties.

In Vitro Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence properties of a this compound-aptamer complex.

Materials:

-

Purified RNA aptamer

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl₂)

-

Fluorometer

Procedure:

-

RNA Annealing: The RNA aptamer is annealed by heating to 95°C for 3 minutes, followed by slow cooling to room temperature to ensure proper folding.

-

Sample Preparation: In a quartz cuvette, dilute the annealed RNA aptamer and this compound to their final desired concentrations in the assay buffer. A typical starting point is 2 µM RNA and 20 µM this compound.[1]

-

Excitation and Emission Spectra:

-

To measure the emission spectrum, set the fluorometer to the excitation maximum of the complex (e.g., 505 nm for Corn-DFHO) and scan a range of emission wavelengths (e.g., 520-650 nm).

-

To measure the excitation spectrum, set the fluorometer to the emission maximum (e.g., 545 nm for Corn-DFHO) and scan a range of excitation wavelengths (e.g., 450-530 nm).

-

-

Quantum Yield Determination: The quantum yield is determined by comparing the integrated fluorescence intensity of the this compound-aptamer complex to a standard with a known quantum yield (e.g., fluorescein) under identical experimental conditions.

-

Binding Affinity (Kd) Measurement:

-

Keep the concentration of the RNA aptamer constant and titrate with increasing concentrations of this compound.

-

Measure the fluorescence intensity at the emission maximum after each addition.

-

Plot the fluorescence intensity as a function of the this compound concentration and fit the data to a binding isotherm to determine the Kd.

-

In-Cell RNA Imaging

This protocol provides a general workflow for visualizing RNA tagged with a this compound-binding aptamer in living cells.

Detailed Methodology:

-

Construct Design: The sequence of the RNA aptamer (e.g., Corn) is genetically fused to the RNA of interest. This construct is cloned into an appropriate expression vector.

-

Cell Culture and Transfection: The cells of interest (e.g., HEK293T) are cultured and then transfected with the expression vector containing the aptamer-tagged RNA sequence.

-

Expression: The cells are incubated for 24-48 hours to allow for the expression of the tagged RNA.

-

This compound Incubation: The cell culture medium is replaced with a medium containing this compound at a final concentration of, for example, 10-20 µM.[10][11] The cells are incubated for approximately 30 minutes to allow for this compound to enter the cells and bind to the expressed aptamers.

-

Washing: The cells are washed with fresh medium to remove unbound this compound and reduce background fluorescence.

-

Fluorescence Microscopy: The cells are imaged using a fluorescence microscope equipped with the appropriate filter sets for the specific this compound-aptamer complex (e.g., for Corn-DFHO, a YFP filter set with excitation around 500 nm and emission around 540 nm).[11]

-

Image Analysis: The acquired images can be analyzed to determine the localization, and with appropriate controls, the relative abundance of the tagged RNA.

Conclusion and Future Perspectives

The fluorescence activation of this compound by RNA aptamers provides a powerful and versatile tool for the study of RNA biology. The high signal-to-noise ratio, genetic encodability, and the potential for spectral tuning make this system highly attractive for a range of applications, from fundamental research into RNA localization and trafficking to the development of novel diagnostic and therapeutic agents. Future developments in this field will likely focus on the engineering of new aptamer-fluorophore pairs with improved brightness, photostability, and a broader range of colors, further expanding the capabilities of this exciting technology.

References

- 1. researchgate.net [researchgate.net]

- 2. lsi.zju.edu.cn [lsi.zju.edu.cn]

- 3. Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of the fluorescence turn-on aptamer Squash reveals extensive structural repurposing of the bacterial adenine riboswitch fold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectral Tuning by a Single Nucleotide Controls the Fluorescence Properties of a Fluorogenic Aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rndsystems.com [rndsystems.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. academic.oup.com [academic.oup.com]

Unveiling Cellular RNA Dynamics: A Technical Guide to DFHO in Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime), a fluorogenic dye that has emerged as a powerful tool for real-time visualization of RNA in living cells. By binding to specific RNA aptamers, this compound exhibits a dramatic increase in fluorescence, enabling researchers to track RNA localization, transport, and dynamics with high specificity and minimal background. This guide provides a comprehensive overview of this compound's spectral properties, detailed experimental protocols, and its potential applications in signaling pathway analysis and drug discovery.

Core Principles of this compound-Based RNA Imaging

This compound is intrinsically non-fluorescent and only emits a bright, yellow-green fluorescence upon binding to a specific RNA aptamer, most notably the "Corn" aptamer.[1] This "light-up" mechanism provides a high signal-to-noise ratio, making it ideal for live-cell imaging. The cell-permeable nature of this compound allows for straightforward labeling of intracellular RNA without the need for microinjection or harsh permeabilization techniques.[2]

The this compound-Corn aptamer system offers significant advantages over traditional RNA imaging methods, such as fluorescent in situ hybridization (FISH), which is limited to fixed cells, and genetically encoded reporters like MS2-GFP, which can be bulky and perturb RNA function. The small size of the Corn aptamer minimizes interference with the natural behavior of the target RNA. Furthermore, the this compound-Corn complex exhibits enhanced photostability compared to other RNA-fluorophore systems, permitting longer-term imaging studies.[1]

Quantitative Data Summary

The spectral and binding properties of this compound are crucial for designing and optimizing microscopy experiments. The following tables summarize the key quantitative data for this compound when complexed with its cognate RNA aptamers.

| Property | Value | Reference |

| Excitation Maximum (λex) | 505 nm | [1] |

| Emission Maximum (λem) | 545 nm | [1] |

| Molar Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (Φ) | 0.25 | [2] |

| Dissociation Constant (Kd) with Corn Aptamer | 70 nM | [1] |

| Dissociation Constant (Kd) with Squash Aptamer | 54 nM | [1] |

Experimental Protocols

Successful imaging with this compound requires careful attention to experimental design, from the construction of the RNA aptamer tag to the final image acquisition. Below are detailed protocols for live-cell RNA imaging using the this compound-Corn aptamer system.

Plasmid Construction for Corn Aptamer-Tagged RNA

This protocol describes the generation of a mammalian expression vector for a gene of interest (GOI) tagged with the Corn aptamer.

Caption: Plasmid construction workflow for Corn aptamer tagging.

Methodology:

-

Design Primers: Design forward and reverse primers for your gene of interest (GOI). The reverse primer should incorporate the Corn aptamer sequence at its 5' end, ensuring the aptamer is fused to the 3' end of the GOI's coding sequence or untranslated region (UTR).

-

PCR Amplification: Perform PCR to amplify the GOI-Corn aptamer fusion cassette from a cDNA template.

-

Vector Preparation: Digest a suitable mammalian expression vector (e.g., pcDNA3.1) and the purified PCR product with appropriate restriction enzymes.

-

Ligation: Ligate the digested GOI-Corn aptamer insert into the prepared vector.

-

Transformation and Selection: Transform the ligation product into competent E. coli and select for positive colonies on appropriate antibiotic plates.

-

Verification: Isolate plasmid DNA from selected colonies and verify the correct insertion of the GOI-Corn aptamer cassette by Sanger sequencing.

Live-Cell Imaging of Corn Aptamer-Tagged RNA in Mammalian Cells

This protocol outlines the steps for transfecting mammalian cells with the Corn aptamer-tagged RNA expression vector and subsequent imaging with this compound.

Caption: Live-cell imaging workflow using this compound-Corn aptamer.

Methodology:

-

Cell Seeding: Seed mammalian cells (e.g., HEK293T, HeLa) onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

-

Transfection: Transfect the cells with the verified GOI-Corn aptamer expression plasmid using a suitable transfection reagent.

-

Expression: Allow 24-48 hours for the expression of the tagged RNA.

-

This compound Staining:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration of 5-20 µM.[3]

-

Replace the culture medium of the transfected cells with the this compound-containing medium.

-

-

Washing: Gently wash the cells two to three times with pre-warmed imaging medium (e.g., phenol red-free DMEM) to remove unbound this compound.

-

Image Acquisition:

-

Mount the sample on a fluorescence microscope equipped with appropriate filters for this compound (e.g., a YFP filter set).[2]

-

Use an excitation wavelength around 505 nm and collect emission around 545 nm.

-

Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

-

-

Image Analysis: Analyze the acquired images to determine the subcellular localization, dynamics, and intensity of the fluorescently labeled RNA.

Applications in Signaling Pathway Analysis

The ability to visualize specific RNA molecules in real-time opens up new avenues for dissecting cellular signaling pathways. By tagging key mRNA transcripts involved in a signaling cascade, researchers can monitor their spatial and temporal regulation in response to stimuli.

Caption: Monitoring signaling-induced gene expression with this compound.

For example, in the context of G-protein coupled receptor (GPCR) signaling, the transcription of immediate early genes like c-Fos is a hallmark of receptor activation.[5] By tagging c-Fos mRNA with the Corn aptamer, one could directly visualize its induction and localization following GPCR stimulation, providing insights into the dynamics of the downstream transcriptional response.

Applications in Drug Development

The this compound-Corn aptamer system holds considerable promise for various stages of the drug development pipeline, particularly in high-throughput screening (HTS) and mechanism of action studies.

High-Throughput Screening (HTS) for Modulators of RNA-Related Processes

This compound-based assays can be adapted for HTS to identify compounds that modulate RNA transcription, localization, or stability. For instance, a cell-based assay could be designed where a constitutively expressed RNA tagged with the Corn aptamer provides a baseline fluorescent signal. Compounds that disrupt the transcription or stability of this RNA would lead to a decrease in fluorescence.

Caption: High-throughput screening workflow using this compound.

This approach could be valuable for discovering drugs that target viral RNA replication. For example, by expressing a viral RNA segment tagged with the Corn aptamer in host cells, one could screen for compounds that inhibit its replication, leading to a reduction in the this compound signal.[6][7]

Conclusion

This compound, in conjunction with its cognate RNA aptamers, provides a versatile and powerful platform for the real-time visualization of RNA in living cells. Its excellent photophysical properties and ease of use make it an invaluable tool for fundamental research into RNA biology and for applied research in drug discovery. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this compound in their microscopy-based investigations. As our understanding of the intricate roles of RNA in cellular function and disease continues to grow, technologies like this compound will be at the forefront of new discoveries.

References

- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular Detection of Viral Transcription and Replication Using RNA FISH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA intercalator stimulates influenza transcription and virus replication - PMC [pmc.ncbi.nlm.nih.gov]

The Corn-DFHO System: A Paradigm Shift in Live-Cell RNA Imaging

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ability to visualize and track RNA molecules in real-time within living cells is paramount for understanding the intricate choreography of gene expression and its role in health and disease. The development of fluorogenic RNA aptamer-fluorophore systems has revolutionized this field, and at the forefront of this innovation is the pairing of the Corn aptamer with the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) . This technical guide provides an in-depth overview of the core advantages of the this compound system, quantitative performance data, detailed experimental protocols, and visual workflows to facilitate its adoption in advanced live-cell imaging applications.

Core Advantages of the this compound System

The this compound-Corn system offers a suite of advantages over traditional RNA imaging techniques, such as fluorescent protein-based reporters (e.g., MS2 system) and earlier generation RNA aptamer-fluorophore pairs like Spinach/Broccoli-DFHBI.

-

Exceptional Photostability : The most significant advantage of the Corn-DFHO complex is its remarkable resistance to photobleaching.[1][2] This high photostability allows for prolonged and repeated imaging sessions, which are crucial for quantitative time-lapse studies of RNA dynamics, without significant signal loss.[2] This stands in stark contrast to the rapid photobleaching observed with complexes like Broccoli-DFHBI.[2]

-

High Signal-to-Noise Ratio : this compound is intrinsically non-fluorescent and only becomes brightly fluorescent upon binding to the Corn aptamer.[2][3] This "turn-on" mechanism dramatically reduces background fluorescence from unbound fluorophores, leading to a high signal-to-noise ratio and clear visualization of the tagged RNA molecules.[2]

-

Excellent Cell Permeability and Low Cytotoxicity : this compound is a cell-permeable small molecule, allowing for straightforward loading into live cells without the need for harsh permeabilization techniques.[3] Furthermore, both this compound and the expressed Corn aptamer exhibit negligible toxicity, ensuring that cellular processes are not unduly perturbed during imaging experiments.[1][2]

-

Genetic Encodability and Specificity : The Corn aptamer can be genetically fused to any RNA of interest, enabling the specific labeling and tracking of target transcripts. This allows researchers to study the localization, transport, and fate of individual RNA species within the complex cellular environment.[3]

-

Red-Shifted Spectrum : The Corn-DFHO complex fluoresces in the yellow-orange spectrum, which is advantageous for multiplexing with other fluorescent probes in the blue or green channels.[2]

Quantitative Data Presentation

The superior photophysical properties of the Corn-DFHO system are evident when compared to other common RNA imaging fluorophores. The following tables summarize key quantitative data.

| Property | Corn-DFHO Complex | Reference |

| Excitation Maximum (λex) | 505 nm | [2] |

| Emission Maximum (λem) | 545 nm | [2] |

| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | |

| Dissociation Constant (Kd) | 70 nM | |

| Quantum Yield (Φ) | ~0.78 |

| Feature | Corn-DFHO | Broccoli-DFHBI | mVenus (Fluorescent Protein) | Reference |

| Photostability | Markedly enhanced | Low | Moderate | [2][3] |

| Cytotoxicity | Negligible | Negligible | Low (potential for aggregation) | [1][2] |

| Labeling Mechanism | Exogenous dye addition | Exogenous dye addition | Genetic fusion | |

| Background Fluorescence | Very Low | Low | Potential for background expression | [2] |

Key Experimental Methodologies

This section provides a detailed protocol for the expression of a Corn-tagged RNA in mammalian cells and subsequent live-cell imaging using this compound.

Plasmid Construction for Corn-tagged RNA Expression

-

Design : Synthesize a DNA sequence encoding the RNA of interest and the 28-nucleotide minimal Corn aptamer sequence (5'-GGCGCGAGGAAGGAGGUCUGAGGAGGUCACUGCGCC-3').[1] The Corn aptamer is typically fused to the 3' or 5' end of the target RNA, often within a stabilizing RNA scaffold like a tRNA to ensure proper folding.

-

Cloning : Clone the designed DNA construct into a suitable mammalian expression vector under the control of a strong promoter (e.g., CMV or U6). The choice of promoter may depend on the desired expression level and the specific RNA polymerase to be studied.

-

Verification : Sequence-verify the final plasmid construct to ensure the integrity of the target RNA and Corn aptamer sequences.

Cell Culture and Transfection

-

Cell Seeding : Plate mammalian cells (e.g., HEK293T, HeLa) onto a glass-bottom imaging dish suitable for high-resolution microscopy. Seed cells to achieve 50-70% confluency on the day of transfection.

-

Transfection : Transfect the cells with the Corn-tagged RNA expression plasmid using a standard transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

-

Incubation : Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the Corn-tagged RNA.

Live-Cell Imaging Protocol

-

This compound Stock Solution Preparation : Prepare a 10 mM stock solution of this compound by dissolving the lyophilized powder in anhydrous DMSO.[3] Store the stock solution at -20°C, protected from light.

-

This compound Loading : On the day of imaging, dilute the 10 mM this compound stock solution in pre-warmed, phenol red-free cell culture medium to a final working concentration of 5-20 µM.

-

Cell Staining : Replace the existing medium in the imaging dish with the this compound-containing medium. Incubate the cells for 20-30 minutes at 37°C and 5% CO₂ to allow for this compound uptake and binding to the Corn aptamer.

-

Imaging :

-

Mount the imaging dish on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

-

Use a suitable filter set for yellow fluorescence (e.g., excitation ~500 nm, emission ~540 nm).

-

Acquire images using the lowest possible excitation light intensity that provides a good signal-to-noise ratio to further minimize phototoxicity.

-

For time-lapse experiments, set the desired imaging interval and duration. Due to the high photostability of Corn-DFHO, longer and more frequent acquisitions are possible compared to other systems.[2]

-

Visualizing Key Processes with this compound

The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of this compound activation, a typical experimental workflow, and an example of its application in studying RNA localization.

Mechanism of this compound Fluorescence Activation

Caption: this compound binds to the Corn aptamer, inducing a conformational change that results in bright fluorescence.

General Experimental Workflow for this compound Imaging

Caption: A streamlined workflow for live-cell RNA imaging using the Corn-DFHO system.

Visualizing mRNA Localization to a Subcellular Compartment

Caption: this compound imaging reveals the transport and localization of a specific mRNA to a subcellular site.

References

DFHO: A Fluorogenic Mimic of Red Fluorescent Protein for Advanced RNA Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The ability to visualize and quantify RNA in living cells is crucial for understanding a wide range of biological processes, from gene expression and regulation to the pathogenesis of diseases. While genetically encoded fluorescent proteins have revolutionized protein imaging, analogous tools for RNA have lagged. 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) has emerged as a powerful tool in this domain, acting as a fluorogenic mimic of the chromophore found in red fluorescent proteins (RFPs).[1][2][3][4] This synthetic fluorophore exhibits minimal intrinsic fluorescence but becomes brightly fluorescent upon binding to specific RNA aptamers, most notably the Corn aptamer.[5][6][7] This "light-up" property, combined with its excellent photostability and cell permeability, makes the this compound-Corn system a highly effective and quantitative tool for real-time imaging of RNA in living cells.[2][3][8] This technical guide provides a comprehensive overview of this compound, including its photophysical properties, the mechanism of fluorescence activation, detailed experimental protocols, and its applications in research and drug development.

Core Concepts and Mechanism of Action

This compound was designed as a stable analog of the N-acyl imine chromophore found in RFPs like DsRed.[2][9] In its free form in solution, this compound is largely non-fluorescent because it can dissipate absorbed light energy through non-radiative decay pathways, such as molecular vibrations and rotations.[10] The key to its function lies in its interaction with a specific RNA aptamer, Corn. The Corn aptamer is a relatively small, 28-nucleotide RNA sequence that was identified through Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to bind this compound with high affinity and specificity.[11]

Upon binding to the Corn aptamer, the this compound molecule becomes conformationally restricted within a protective pocket formed by the RNA structure.[9][10] This rigid environment suppresses the non-radiative decay pathways, forcing the excited this compound molecule to release its energy as fluorescence, resulting in a dramatic increase in its quantum yield.[9] Structural studies have revealed that Corn forms a homodimer that binds a single molecule of this compound at the interface, sandwiching the fluorophore between G-quadruplex structures from each protomer.[12] This unique binding mode is responsible for the remarkable photostability of the Corn-DFHO complex, which is significantly greater than that of other RNA-fluorophore systems like Spinach-DFHBI.[2]

Quantitative Data Presentation

The photophysical and binding properties of this compound are critical for its application in quantitative imaging. The following tables summarize the key quantitative data for the this compound fluorophore, particularly when complexed with the Corn and Squash RNA aptamers.

Table 1: Photophysical Properties of this compound-Aptamer Complexes

| Property | Corn-DFHO | Squash-DFHO | Reference |

| Excitation Maximum (λex) | 505 nm | - | [8][13][14] |

| Emission Maximum (λem) | 545 nm | - | [8][13][14] |

| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | - | [8][13][14] |

| Quantum Yield (Φ) | 0.25 | - | [8][15] |

| Brightness (ε × Φ) | 7,250 M⁻¹cm⁻¹ | - | Calculated |

Table 2: Binding Affinity of this compound for RNA Aptamers

| Aptamer | Dissociation Constant (Kd) | Reference |

| Corn | 70 nM | [5][6][13][14] |

| Squash | 54 nM | [13] |

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of this compound fluorescence activation and a typical experimental workflow for imaging RNA polymerase III (Pol III) transcription.

Caption: Mechanism of this compound fluorescence activation upon binding to the Corn RNA aptamer.

Caption: A typical experimental workflow for imaging RNA polymerase III transcription using the this compound-Corn system.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Live-Cell Imaging of Corn-tagged RNA in Mammalian Cells

This protocol is adapted from studies imaging Pol III transcription in HEK293T cells.[2]

Materials:

-

HEK293T cells

-

Plasmid DNA encoding a Corn-tagged RNA under the promoter of interest (e.g., a Pol III promoter like U6)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound stock solution (10 mM in DMSO)[8]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescence microscope with appropriate filter sets (e.g., a YFP filter cube: ex 500 ± 12 nm, em 542 ± 13.5 nm)[2]

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a glass-bottom imaging dish to be 60-80% confluent on the day of transfection.

-

Transfect the cells with the plasmid DNA encoding the Corn-tagged RNA using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 24-48 hours post-transfection to allow for robust expression of the tagged RNA.

-

-

This compound Labeling:

-

Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 10 µM this compound is commonly used.[2]

-

Aspirate the old medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells at 37°C in a CO₂ incubator for at least 30 minutes to allow for this compound to enter the cells and bind to the Corn aptamer.[16]

-

-

Fluorescence Microscopy:

-

Mount the imaging dish on the fluorescence microscope.

-

Locate the transfected cells, which should now exhibit yellow fluorescence.

-

Acquire images using the YFP filter set. An exposure time of 200-1000 ms is a good starting point and can be optimized based on the expression level and signal intensity.[2]

-

-

Optional: Transcription Inhibition Studies:

-

To confirm that the observed fluorescence is dependent on active transcription, a transcription inhibitor like Actinomycin D can be added.

-

Prepare a solution of Actinomycin D (e.g., 5 µg/ml) in the this compound-containing medium.[2]

-

Replace the medium on the cells with the inhibitor-containing medium and acquire time-lapse images to monitor the decrease in fluorescence as transcription is halted and the Corn-tagged RNA degrades.[2]

-

In Vitro Transcription and Fluorescence Spectroscopy of Corn-DFHO

This protocol outlines the steps for in vitro synthesis of the Corn aptamer and subsequent characterization of its fluorescence with this compound.

Materials:

-

Linearized DNA template containing the Corn aptamer sequence downstream of a T7 promoter.

-

T7 RNA polymerase and transcription buffer.

-

Ribonucleotide triphosphates (NTPs).

-

DNase I (RNase-free).

-

RNA purification kit or phenol/chloroform extraction reagents.

-

Fluorescence spectrometer.

-

This compound stock solution (10 mM in DMSO).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂).[12]

Procedure:

-

In Vitro Transcription:

-

Set up the in vitro transcription reaction according to the manufacturer's instructions for the T7 RNA polymerase kit.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to degrade the DNA template.[17]

-

Purify the transcribed Corn RNA using an appropriate RNA purification method.

-

Quantify the concentration of the purified RNA using a spectrophotometer.

-

-

Fluorescence Spectroscopy:

-

Prepare a solution of the purified Corn RNA in the reaction buffer at a concentration of approximately 20 µM.[18]

-

Prepare a solution of this compound in the same reaction buffer at a concentration of 2 µM.[18]

-

Mix the Corn RNA and this compound solutions.

-

Measure the fluorescence excitation and emission spectra using a fluorescence spectrometer. The excitation maximum should be around 505 nm and the emission maximum around 545 nm.[11]

-

-

Binding Affinity Measurement (Job Plot):

-

To determine the binding stoichiometry, a Job plot can be generated.

-

Prepare a series of solutions where the total molar concentration of Corn RNA and this compound is kept constant (e.g., 2.5 µM), but the mole fraction of each component is varied from 0 to 1.[12]

-

Measure the fluorescence intensity of each solution at the emission maximum.

-

Plot the fluorescence intensity against the mole fraction of the Corn RNA. The peak of the plot will indicate the stoichiometry of the complex.

-

Applications in Research and Drug Development

The unique properties of the this compound-Corn system make it a versatile tool for a variety of applications:

-

Quantitative Imaging of Transcription: As detailed in the protocol, this system is ideal for studying the dynamics of transcription from specific promoters in real-time and at the single-cell level. This has been successfully applied to investigate the regulation of Pol III transcription by signaling pathways such as mTOR.[2][19]

-

RNA Trafficking and Localization: By tagging specific RNAs with the Corn aptamer, their transport and subcellular localization can be tracked in living cells, providing insights into their function and regulation.

-

High-Throughput Screening for Drug Discovery: The fluorescence signal of the this compound-Corn complex can be used as a readout in high-throughput screening assays to identify small molecules that modulate transcription or other RNA-related processes.[20][21][22] For example, a screen could be designed to find compounds that inhibit the transcription of a specific gene by measuring the decrease in Corn-DFHO fluorescence.

-

Visualizing RNA-Protein Interactions: While not a direct application of this compound alone, its use in conjunction with other fluorescently tagged proteins can enable the study of RNA-protein interactions in living cells through techniques like Fluorescence Resonance Energy Transfer (FRET).[1][5][10][13]

Conclusion

This compound, in partnership with the Corn RNA aptamer, provides a robust and quantitative platform for imaging RNA in living cells. Its high photostability, bright fluorescence, and low background signal address many of the limitations of previous RNA imaging technologies. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption of this powerful tool by researchers in academia and industry. As our understanding of the diverse roles of RNA in cellular function and disease continues to grow, technologies like the this compound-Corn system will be indispensable for unraveling these complex processes and for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Visualizing protein–RNA interactions inside cells by fluorescence resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. lucernatechnologies.com [lucernatechnologies.com]

- 9. researchgate.net [researchgate.net]

- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 11. Corn aptamer [aptamer.ribocentre.org]

- 12. A homodimer interface without base pairs in an RNA mimic of red fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Visualizing protein-RNA interactions inside cells by fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rndsystems.com [rndsystems.com]

- 15. researchgate.net [researchgate.net]

- 16. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Illuminating Partnership: A Technical Guide to DFHO in Aptamer-Based RNA Imaging

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, the ability to visualize and track RNA molecules in real-time within living cells is paramount to understanding gene expression, regulation, and the progression of disease. The emergence of fluorogenic RNA aptamer-based imaging systems has revolutionized this field, offering a specific, sensitive, and dynamic approach to RNA detection. At the heart of one of the most robust of these systems is the fluorogenic dye, 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO). This technical guide provides an in-depth exploration of the critical role of this compound in aptamer-based RNA imaging, offering a comprehensive resource for researchers and professionals in drug development.

Core Principles: The this compound-Aptamer Interaction

This compound is a synthetic, cell-permeable small molecule that is intrinsically non-fluorescent. Its remarkable utility lies in its ability to undergo a dramatic increase in fluorescence upon binding to a specific RNA aptamer.[1][2][3] This "light-up" mechanism forms the foundation of its application in RNA imaging. The primary RNA aptamers that recognize and activate this compound are named Corn and Squash .[4][5]

The fluorescence activation is a result of the rigidification of the this compound molecule upon binding within the complex three-dimensional structure of the aptamer.[6] In its unbound state, rotational freedom within the this compound molecule leads to non-radiative decay pathways, quenching fluorescence. The aptamer acts as a molecular scaffold, locking this compound into a planar conformation that favors radiative decay, resulting in the emission of bright yellow-green light.[6][7]

A key structural feature of the Corn aptamer-DFHO complex is its formation of a quasi-symmetric homodimer.[6][8] Two Corn aptamer molecules come together to create a binding pocket at their interface, encapsulating a single this compound molecule. This interface is characterized by the presence of G-quadruplex structures, which play a crucial role in stabilizing the bound fluorophore.[6][9] This unique dimeric structure contributes to the exceptional photostability of the Corn-DFHO complex, a significant advantage for long-term imaging experiments.[1][7][10]

Quantitative Data Summary

The photophysical and binding properties of the this compound-aptamer systems have been extensively characterized. The following tables summarize the key quantitative data for easy comparison.

| Parameter | This compound-Corn | This compound-Squash | Reference |

| Excitation Maximum (λex) | 505 nm | Not explicitly stated, but binds this compound | [4][11] |

| Emission Maximum (λem) | 545 nm | Not explicitly stated, but binds this compound | [4][11] |

| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | Not available | [4] |

| Quantum Yield (Φ) | 0.25 | Not available | [11] |

| Dissociation Constant (Kd) | 70 nM | 54 nM | [4][12] |

| Relative Brightness | High | Not available | [12] |

| Photostability | Markedly enhanced; significantly more stable than other RNA-fluorophore complexes like Spinach-DFHBI | Not explicitly stated | [1][12][13] |

Table 1: Photophysical and Binding Properties of this compound-Aptamer Complexes.

| Aptamer System | Unbound Dye Fluorescence | Bound Dye Fluorescence | Fold Activation | Reference |

| This compound-Corn | Negligible | High | 10-600 fold (in vitro orthogonality test) | [14] |

Table 2: Fluorescence Activation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound-based RNA imaging. Below are protocols for key experiments.

In Vitro Transcription of Corn RNA Aptamer

This protocol outlines the synthesis of the Corn RNA aptamer using in vitro transcription.

Materials:

-

Linearized DNA template encoding the Corn aptamer sequence (e.g., integrated into a plasmid and linearized by restriction digest, or a PCR product with a T7 promoter)

-

T7 RNA Polymerase

-

Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP)

-

Transcription buffer (typically includes Tris-HCl, MgCl₂, DTT, spermidine)

-

RNase inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

Purification kit (e.g., column-based or denaturing polyacrylamide gel electrophoresis - PAGE)

Procedure:

-

Assemble the transcription reaction on ice in a nuclease-free tube. A typical 20 µL reaction includes:

-

Nuclease-free water to volume

-

Transcription buffer (10X) - 2 µL

-

NTPs (10 mM each) - 2 µL of each

-

Linearized DNA template (0.5-1 µg)

-

RNase inhibitor (40 U/µL) - 0.5 µL

-

T7 RNA Polymerase (50 U/µL) - 1 µL

-

-

Mix gently and incubate at 37°C for 2-4 hours.

-

Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purify the transcribed RNA using a suitable kit or by denaturing PAGE to ensure high purity.

-

Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

-

Store the purified RNA at -80°C.

Live-Cell Imaging in Mammalian Cells

This protocol describes the expression of a Corn-tagged RNA in mammalian cells and subsequent imaging with this compound.

Materials:

-

Mammalian cells (e.g., HEK293T, HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

-

Plasmid DNA encoding the Corn aptamer fused to an RNA of interest, driven by a suitable promoter (e.g., U6 promoter for Pol III transcripts).

-

Transfection reagent (e.g., FuGENE HD, Lipofectamine 3000)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Imaging medium (e.g., HBSS or phenol red-free medium)

-

Fluorescence microscope with appropriate filter sets (e.g., YFP or FITC channel)

Procedure:

-

Cell Seeding: One day prior to transfection, seed the mammalian cells in a suitable imaging dish (e.g., glass-bottom dish) at a density that will result in 70-80% confluency on the day of imaging.

-

Transfection: Transfect the cells with the Corn-tagged RNA expression plasmid according to the manufacturer's protocol for the chosen transfection reagent.

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for expression of the tagged RNA.

-

This compound Staining:

-

Imaging:

-

Incubate the cells with this compound for at least 30 minutes before imaging to allow for dye uptake and binding to the aptamer.

-

Image the cells using a fluorescence microscope. For the Corn-DFHO complex, use excitation around 488-505 nm and collect emission around 525-560 nm.[10][15]

-

Acquire images at different time points as needed for dynamic studies. The high photostability of Corn-DFHO allows for extended time-lapse imaging.[12]

-

In Vitro Fluorescence Measurement and Binding Affinity (Kd) Determination

This protocol details the procedure for measuring the fluorescence of the this compound-aptamer complex in vitro and determining the binding affinity.

Materials:

-

Purified Corn RNA aptamer

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Binding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl₂)

-

Fluorometer or plate reader with fluorescence capabilities

-

96-well black plates (for plate reader) or cuvettes (for fluorometer)

Procedure:

-

RNA Refolding: Dilute the purified Corn RNA aptamer to the desired concentration in the binding buffer. Heat at 90-95°C for 2-3 minutes, then cool on ice for 5-10 minutes to ensure proper folding.

-

Fluorescence Measurement:

-

Prepare a series of solutions with a fixed concentration of the refolded RNA aptamer (e.g., 50 nM) and varying concentrations of this compound in the binding buffer.

-

Include a control with this compound only (no RNA) to measure background fluorescence.

-

Incubate the solutions at room temperature for 10-15 minutes to allow binding to reach equilibrium.

-

Measure the fluorescence intensity using the fluorometer, with excitation at ~505 nm and emission at ~545 nm.

-

-

Kd Determination:

-

Subtract the background fluorescence (this compound only) from the fluorescence readings of the RNA-DFHO samples.

-

Plot the background-corrected fluorescence intensity as a function of the this compound concentration.

-

Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to calculate the dissociation constant (Kd).

-

Visualizing the Workflow and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the core concepts and workflows associated with this compound-based RNA imaging.

Caption: In vitro workflow for generating and detecting the fluorescent Corn-DFHO complex.

Caption: Workflow for live-cell RNA imaging using the Corn-DFHO system.

Caption: Mechanism of fluorescence activation of this compound upon binding to the Corn aptamer.

Conclusion

This compound, in partnership with its cognate RNA aptamers, Corn and Squash, provides a powerful and versatile tool for the visualization of RNA in living cells. Its favorable photophysical properties, including high brightness, significant fluorescence turn-on, and exceptional photostability, make it an invaluable asset for a wide range of applications in molecular biology, cell biology, and drug development. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource to facilitate the successful implementation of this technology in the laboratory. As research continues to unravel the complexities of the cellular world, the illuminating partnership between this compound and its aptamers will undoubtedly continue to shed light on the dynamic life of RNA.

References

- 1. researchgate.net [researchgate.net]

- 2. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frederick.cancer.gov [frederick.cancer.gov]

- 4. rsc.org [rsc.org]

- 5. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Mammalian cell culture and transfection for stable cell lines generation [protocols.io]

- 8. lucernatechnologies.com [lucernatechnologies.com]

- 9. Method for Imaging Live-Cell RNA Using an RNA Aptamer and a Fluorescent Probe | Springer Nature Experiments [experiments.springernature.com]

- 10. academic.oup.com [academic.oup.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. lucernatechnologies.com [lucernatechnologies.com]

A Technical Guide to the Foundational Principles of DFHO and the Corn Aptamer: A Fluorogenic RNA Module

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research surrounding the fluorogenic ligand 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) and its cognate RNA aptamer, Corn. This system represents a significant advancement in the field of RNA imaging, offering enhanced photostability compared to its predecessors. This document details the core principles, experimental methodologies, and quantitative characteristics of the this compound-Corn complex, serving as a comprehensive resource for its application in molecular biology and drug development.

Core Concepts and Mechanism of Fluorescence

The Corn aptamer is a synthetically derived 28-nucleotide RNA sequence that specifically binds to the otherwise non-fluorescent this compound molecule.[1] This binding event induces a conformational change in this compound, causing it to become highly fluorescent with a yellow emission. The development of the Corn aptamer was achieved through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), where a large library of random RNA sequences was screened for binding to this compound.[2][3] After 8 rounds of selection, a 119-nucleotide aptamer was identified, which was subsequently truncated to the minimal 28-nucleotide "Corn" sequence.[2][3]

A key feature of the Corn aptamer is its formation of a homodimer, which is essential for this compound binding and fluorescence activation.[4][5] The crystal structure of the Corn-DFHO complex reveals that the this compound molecule is encapsulated at the interface between the two Corn protomers.[5][6] Each protomer contributes a G-quadruplex that sandwiches the this compound, providing a stable, planar environment that promotes fluorescence.[5][6] This unique dimeric structure and binding mode are credited with the remarkable photostability of the Corn-DFHO complex.[2]

Quantitative Data Summary

The photophysical and binding properties of the this compound-Corn system have been extensively characterized. The following tables summarize the key quantitative data from foundational studies.

Table 1: Photophysical Properties of the Corn-DFHO Complex

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 505 nm | [3] |

| Emission Maximum (λem) | 545 nm | [2][3] |

| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.25 | |

| Relative Brightness | 1.00 (normalized) | [2] |

Table 2: Binding Affinity of the Corn-DFHO Interaction

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 70 nM | [7] |

Table 3: Comparison of Photostability with Other Fluorogenic RNA Aptamers

| Aptamer-Fluorophore Complex | Relative Photostability | Reference |

| Corn-DFHO | Markedly enhanced | [2] |

| Broccoli-DFHBI | Lower | [2] |

| Spinach-DFHBI | Lower | [2] |

Experimental Protocols

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for Corn Aptamer Selection

The SELEX protocol is a multi-round process designed to isolate high-affinity RNA aptamers from a large, random library.

Protocol:

-

Library Preparation: A single-stranded DNA (ssDNA) library containing a randomized region of nucleotides flanked by constant primer binding sites is synthesized. For the original Corn selection, a library of ~10¹⁴ random RNA sequences was used.[2][3]

-

Target Immobilization: this compound is synthesized with an aminohexyl linker and covalently attached to agarose beads.[2][3]

-

Binding: The RNA library is incubated with the this compound-derivatized agarose beads in a binding buffer.

-

Washing: The beads are washed to remove non-specifically bound RNA sequences.

-

Elution: The bound RNA aptamers are eluted from the beads, typically by heat or a change in pH.

-

Amplification: The eluted RNA is reverse transcribed to cDNA and then amplified by PCR. The DNA is then transcribed back into RNA for the next round of selection.

-

Iteration: The process is repeated for multiple rounds (e.g., 8 rounds for the original Corn selection), with increasing stringency in each round to enrich for the highest affinity binders.[3]

Caption: Workflow of the SELEX process for Corn aptamer selection.

In Vitro Transcription of Corn Aptamer

For experimental use, the Corn aptamer is typically produced by in vitro transcription from a DNA template.

Protocol:

-

Template Preparation: A double-stranded DNA template encoding the Corn aptamer sequence downstream of a T7 RNA polymerase promoter is generated by PCR.

-

Transcription Reaction: The transcription reaction is assembled with the DNA template, T7 RNA polymerase, ribonucleotides (ATP, GTP, CTP, UTP), and a transcription buffer.

-

Incubation: The reaction is incubated at 37°C for 2-4 hours.

-

Purification: The transcribed Corn RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE).

Caption: General workflow for in vitro transcription of the Corn aptamer.

Fluorescence Measurement of the Corn-DFHO Complex

To quantify the fluorescence of the Corn-DFHO complex, a fluorometer is used.

Protocol:

-

Sample Preparation: Purified Corn aptamer RNA is incubated with this compound in a suitable buffer (e.g., 40 mM K-HEPES pH 7.5, 100 mM KCl, 0.5 mM MgCl₂). Typical concentrations are in the micromolar range for the aptamer and this compound.[4]

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour) to allow for binding and complex formation.[4]

-

Measurement: The fluorescence is measured using a fluorometer with excitation set to ~505 nm and emission scanned around 545 nm.[4] Slit widths are typically set to 5 nm.[4]

Caption: Protocol for measuring the fluorescence of the Corn-DFHO complex.

Photostability Measurement

The enhanced photostability of Corn-DFHO is a key advantage. This is typically measured by continuous illumination and monitoring the fluorescence decay.

Protocol:

-

Sample Preparation: Solutions of the Corn-DFHO complex are prepared as for fluorescence measurement. For comparison, solutions of other fluorogenic aptamer-ligand pairs (e.g., Broccoli-DFHBI) and fluorescent proteins (e.g., mVenus) are also prepared.[2]

-

Microscopy Setup: The solutions are emulsified in microscope immersion oil, and aqueous droplets are imaged under constant, high-power illumination using an epifluorescence microscope.[2]

-

Image Acquisition: Images are acquired repeatedly over time with a set exposure.

-

Data Analysis: The fluorescence intensity of the droplets is measured in each image, normalized, and plotted against time to generate a photobleaching curve.

Caption: Workflow for the photostability measurement of Corn-DFHO.

Live Cell Imaging with Corn-DFHO

The Corn-DFHO system can be used to visualize RNA expression and localization in living cells.

Protocol:

-

Cell Transfection: A plasmid encoding the Corn aptamer sequence, often fused to a gene of interest or driven by a specific promoter (e.g., U6 promoter), is transfected into mammalian cells.[7]

-

This compound Incubation: The transfected cells are incubated with this compound (typically 10-20 µM) in the cell culture medium.[5][7]

-

Imaging: The cells are imaged using a fluorescence microscope with appropriate filter sets for yellow fluorescence (e.g., YFP filter cube).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corn aptamer [aptamer.ribocentre.org]

- 4. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. RNA Structure and Cellular Applications of Fluorescent Light‐Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

DFHO biological activity and cellular uptake

An In-Depth Technical Guide to the Biological Activity and Cellular Uptake of DFHO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biological Activity

The principal biological activity of this compound, as characterized in the scientific literature, is its function as a conditional fluorophore that is activated upon binding to specific RNA aptamers. This interaction is the basis for its use as a powerful tool for RNA research.

Binding Affinity and Spectral Properties: this compound binds to the Corn and Squash aptamers with high affinity, as indicated by their low nanomolar dissociation constants (Kd). The resulting complexes have excitation and emission maxima in the green-yellow range of the visible spectrum.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's binding and spectral properties.

Table 1: this compound Binding and Spectroscopic Properties

| Parameter | Value | Aptamer | Reference |

| Dissociation Constant (Kd) | 70 nM | Corn | [1][2][5] |

| 54 nM | Squash | [1][2] | |

| Excitation Maximum (λex) | 505 nm | Corn | [1][2] |

| Emission Maximum (λem) | 545 nm | Corn | [1][2] |

| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | Corn | [1][2] |

| Molecular Weight | 281.22 g/mol | N/A | [2] |

| Formula | C₁₂H₉F₂N₃O₃ | N/A | [2] |

Table 2: Cytotoxicity Data

| Cell Line | Assay | IC50 | Exposure Time | Reference |

| Various | Not Reported | Not Reported | Not Reported | N/A |

| Note: While this compound is reported to have low cytotoxicity, specific IC50 values from standardized cytotoxicity assays are not readily available in the published literature. Researchers should perform their own dose-response assessments for their specific cell lines and experimental durations. |

Cellular Uptake

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder.[6] It is recommended to reconstitute it in anhydrous DMSO to prepare a high-concentration stock solution, for example, 10 mM.[2][6]

-

Storage: The stock solution should be stored at -20°C, protected from light and moisture.[2][6] The lyophilized solid is stable for at least two years when stored at -20°C.[6]

Protocol 2: Live-Cell Imaging of Aptamer-Tagged RNA

This protocol is a general guideline for imaging cells expressing an RNA of interest tagged with the Corn aptamer.

-

Cell Seeding: Plate cells (e.g., HEK293T) on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Allow the cells to adhere and grow to the desired confluency. The cells should be transfected with a plasmid encoding the Corn-tagged RNA of interest and allowed to express the construct for 24-48 hours.

-

This compound Loading:

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator to allow for cellular uptake of this compound and binding to the aptamer-tagged RNA.[8]

-

Imaging:

-

Mount the dish or slide on a fluorescence microscope equipped with appropriate filter sets for yellow fluorescence (e.g., a YFP filter set).[6]

-

Excite the sample at ~505 nm and collect the emission at ~545 nm.

-

Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity, although the Corn-DFHO complex is highly photostable.

-

For nuclear counterstaining, cells can be co-incubated with a live-cell nuclear stain like Hoechst 33342.[6]

-

Mandatory Visualizations

Caption: Mechanism of this compound fluorescence activation.

Caption: Experimental workflow for live-cell RNA imaging.

References

- 1. Protocol for batch imaging and quantification of cellular mismatch during Drosophila embryonic heart formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Difluoromethylornithine Induces Apoptosis through Regulation of AP-1 Signaling via JNK Phosphorylation in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]